

Onvansertib: A Technical Guide to PLK1 Inhibition and Mitotic Arrest

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (formerly PCM-075 or NMS-1286937) is a highly selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1, a serine/threonine kinase, is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis. Onvansertib's mechanism of action centers on the disruption of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides an indepth overview of onvansertib, detailing its mechanism of action, summarizing preclinical and clinical data, providing detailed experimental protocols for its evaluation, and visualizing key pathways and workflows.

Introduction to Onvansertib and PLK1

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with pivotal roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][4][5] [6] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases. In numerous malignancies, PLK1 is overexpressed, contributing to uncontrolled cell proliferation and genomic instability. This makes PLK1 an attractive target for anticancer therapy.



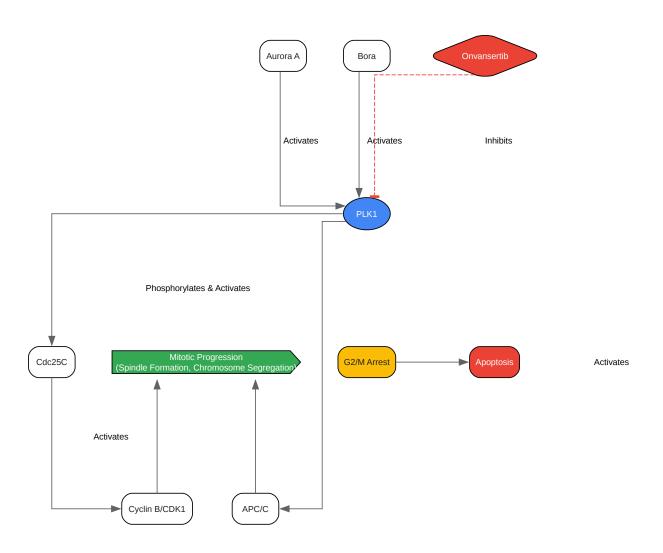
Onvansertib is a third-generation PLK1 inhibitor designed for high selectivity and oral bioavailability.[7][8] Preclinical studies have demonstrated its potent anti-tumor activity across a spectrum of solid and hematologic malignancies, both as a single agent and in combination with other therapies.[1][7][9] Clinical trials are actively evaluating its safety and efficacy in various cancer types, including acute myeloid leukemia (AML) and metastatic colorectal cancer (mCRC).[3][9][10][11]

Mechanism of Action: PLK1 Inhibition and Mitotic Arrest

Onvansertib selectively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity. [1][3] This inhibition disrupts the downstream signaling cascade orchestrated by PLK1, which is essential for proper mitotic progression. The primary consequence of PLK1 inhibition by **onvansertib** is the induction of mitotic arrest at the G2/M phase of the cell cycle.[1][4][12] This arrest is characterized by the accumulation of cells with 4N DNA content. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4][12]

Below is a diagram illustrating the PLK1 signaling pathway and the mechanism of **onvansertib**-induced mitotic arrest.





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Caption: PLK1 signaling pathway and onvansertib's mechanism of action.

Preclinical Data

Onvansertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its potency.



In Vitro Efficacy

Cell Line	Cancer Type	IC50 (nM)	Reference
A2780	Ovarian Cancer	42	[12][13]
AmL-NS8	Acute Myeloid Leukemia	36	[2]
A549	Lung Adenocarcinoma	In the nanomolar range	[1][14]
PC-9	Lung Adenocarcinoma	In the nanomolar range	[1][14]
DLD1 KRAS MUT	Colorectal Cancer	~25	[15]
HCT116	Colorectal Cancer	Not specified	[15]
Group 3 Medulloblastoma	Medulloblastoma	4.90 - 6	[16]
SHH Medulloblastoma	Medulloblastoma	up to 27.94	[16]
Normal Human Astrocytes (NHA)	Normal Brain Cells	131.60	[16]
ARK-1	Uterine Serous Carcinoma	22.71	[4]
SPEC-2	Uterine Serous Carcinoma	45.34	[4]
MCAS	Mucinous Ovarian Cancer	In the nanomolar range	[17]
EFO27	Mucinous Ovarian Cancer	In the nanomolar range	[17]
JHOM1	Mucinous Ovarian Cancer	In the nanomolar range	[17]

In Vivo Efficacy



In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with **onvansertib** treatment.

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition	Reference
A549	Lung Adenocarcinoma	Onvansertib (60 mg/kg, p.o.)	Significant reduction in tumor growth and weight	[1][14]
HCT116 (KRAS- mutant)	Colorectal Cancer	Onvansertib + Irinotecan	Significantly more profound tumor growth inhibition compared to single agents; 50% of mice showed tumor regression	[15]
KRAS-mutant CRC	Colorectal Cancer	Onvansertib + Bevacizumab	Robust antitumor activity, superior to individual treatments	[18]
Medulloblastoma	Medulloblastoma	Onvansertib + Radiation	Marked tumor regression	[16]

Clinical Data

Onvansertib is being evaluated in several clinical trials, both as a monotherapy and in combination with standard-of-care agents. The data from these trials are promising, particularly in hematologic malignancies and solid tumors with specific genetic mutations.

Acute Myeloid Leukemia (AML)

A Phase 1b/2 study (NCT03303339) evaluated **onvansertib** in combination with decitabine or low-dose cytarabine (LDAC) in patients with relapsed or refractory AML.[9][19]



Combination Therapy	Dose	Overall Response Rate (CR/CRi)	Key Findings	Reference
Onvansertib + Decitabine	60 mg/m² (MTD)	24% (5/21 evaluable patients)	Well-tolerated; decrease in mutant ctDNA associated with clinical response.	[9][20]
Onvansertib + Decitabine	Not specified	20% (9/45 patients)	55% of responders had a splicing factor mutation; durable responses observed.	[18]

Metastatic Colorectal Cancer (mCRC)

Several trials have investigated **onvansertib** in combination with FOLFIRI and bevacizumab for KRAS-mutant mCRC.

Phase 1b/2 Study (NCT03829410)[10][11]



Patient Population	Onvanserti b Dose (RP2D)	Overall Response Rate (ORR)	Median Duration of Response (DoR)	Median Progressio n-Free Survival (PFS)	Reference
Second-line KRAS-mutant mCRC (n=18, Phase 1b)	15 mg/m²	44% (Partial Response)	9.5 months	Not specified	[10]
Second-line KRAS-mutant mCRC (n=53, Phase 2)	15 mg/m²	26.4%	11.7 months	8.4 months	[3][11]
- Bevacizumab -naïve (n=13)	15 mg/m²	76.9%	Not Reached	14.9 months	[3][11]
- Bevacizumab -exposed (n=40)	15 mg/m²	10.0%	Not specified	6.6 months	[3][11]

Phase 2 Randomized Study (CRDF-004, NCT05593328)[1]

Treatment Arm	Objective Response Rate (ORR)
Onvansertib (20 mg) + SOC	50% (5/10)
Onvansertib (30 mg) + SOC	64% (7/11)
SOC alone (Control)	33% (3/9)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **onvansertib**'s activity. The following are generalized protocols for key in vitro and in vivo assays.



Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 μL of culture medium.[1]
- Treatment: After 24 hours, treat the cells with various concentrations of onvansertib. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo®
 Substrate to form the CellTiter-Glo® Reagent.[12][16]
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add 100 μL of CellTiter-Glo® Reagent to each well.[21]
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
- Data Acquisition: Measure the luminescence using a plate reader.
- Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the onvansertib concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Cell Treatment: Seed cells and treat with onvansertib for the desired time (e.g., 48 hours).



- Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.[1]
- Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[1][22]
- Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cells with PBS.
 - Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1][22]
 - Incubate for 15-30 minutes at room temperature in the dark.[1]
- Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
- Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells with **onvansertib** for a specified duration (e.g., 48 hours).[1]
- Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[2]
- Staining:
 - Resuspend the cells in 1X Annexin V Binding Buffer.
 - Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2][15]
 [23]
 - Incubate for 15 minutes at room temperature in the dark.[15][24]



- Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
- Analysis: Differentiate cell populations based on their fluorescence:
 - o Annexin V-negative / PI-negative: Viable cells
 - Annexin V-positive / PI-negative: Early apoptotic cells
 - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative / PI-positive: Necrotic cells

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **onvansertib** in a mouse xenograft model.

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ A549 cells) into the flank of immunodeficient mice (e.g., nude mice).[1]
- Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers.

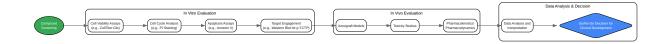
 Calculate tumor volume using the formula: Volume = (length × width²) / 2.[1]
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25] Administer onvansertib orally at the desired dose and schedule (e.g., 60 mg/kg, daily).[1] The control group receives the vehicle.
- Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
- Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of onvansertib.

Visualizing Workflows



Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PLK1 inhibitor like **onvansertib**.



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Caption: A generalized preclinical evaluation workflow for **onvansertib**.

Conclusion

Onvansertib is a promising, selective PLK1 inhibitor with a well-defined mechanism of action involving the induction of mitotic arrest and apoptosis in cancer cells. Preclinical data have consistently demonstrated its potent anti-tumor activity, and ongoing clinical trials are showing encouraging results in various malignancies, particularly in combination with standard-of-care therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of **onvansertib** and other PLK1 inhibitors. As our understanding of the molecular drivers of cancer deepens, targeted therapies like **onvansertib** hold the potential to provide more effective and less toxic treatment options for patients.

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